4-Oxoretinoic acid-d3

Description

Properties

IUPAC Name |

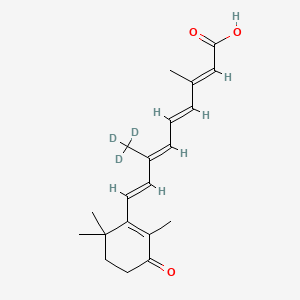

(2E,4E,6E,8E)-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-LMOMAJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(=O)CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxoretinoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of 4-Oxoretinoic acid-d3. This deuterated analog of a key retinoic acid metabolite serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Chemical and Physical Properties

This compound is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical behavior.[1]

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | all-trans 4-Keto Retinoic Acid-d3 | [2] |

| Synonyms | This compound; 4-Ketoretinoic Acid-d3; 4-Oxo-all-trans-retinoic Acid-d3; 4-Oxo-atRA-d3; 4-Oxotretinoin-d3 | [2] |

| Molecular Formula | C₂₀H₂₃D₃O₃ | [2] |

| Molecular Weight | 317.44 g/mol | [2] |

| CAS Number | 1352241-40-7 | [2] |

| Appearance | Yellow to orange solid | [3] |

Table 2: Physicochemical Properties of non-deuterated 4-Oxoretinoic acid

| Property | Value | Source |

| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | [4] |

| Molecular Formula | C₂₀H₂₆O₃ | [4] |

| Molecular Weight | 314.4 g/mol | [4] |

| Physical Description | Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in ethanol (B145695) (~15 mg/ml), DMSO, and dimethyl formamide (B127407) (~30 mg/ml). Sparingly soluble in aqueous buffers. | [5][6] |

| Storage Temperature | -20°C | [6] |

| Stability | ≥ 4 years at -20°C | [5] |

Synthesis

The synthesis of deuterated retinoids, including this compound, can be achieved through methods analogous to those used for their non-deuterated counterparts, employing deuterated starting materials. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.

A patented method for synthesizing retinoic acid analogs can be adapted for the introduction of deuterium labels.[7] This typically involves the use of a deuterated Grignard reagent, such as trideuteriomethyl magnesium iodide (CD₃MgI), to introduce the isotopic label at a specific position on the molecule.[7] The subsequent steps of chain elongation and functional group manipulation would lead to the desired deuterated 4-Oxoretinoic acid.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods due to its similar chemical properties to the endogenous analyte and its distinct mass.

Quantification by LC-MS/MS

Objective: To quantify 4-Oxoretinoic acid in biological samples (e.g., plasma, serum, cell extracts) using this compound as an internal standard.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of serum, add 10 µL of a 2 µM solution of this compound in a mixture of acetonitrile (B52724) and methanol (60:40) as the internal standard.[8]

-

Perform extraction according to established protocols for retinoic acid isomers.[8]

-

The organic phase is separated by centrifugation and evaporated to dryness under a stream of nitrogen at 32°C.[8]

-

Reconstitute the dry residue in 50 µL of a mixture of acetonitrile and water (60:40) for analysis.[8]

-

-

Chromatographic Separation (HPLC):

-

Utilize a C18 reversed-phase column (e.g., Chromolith Performance RP18, 100 x 4.6 mm).[9]

-

Employ a gradient elution with a mobile phase consisting of:

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) in methanol/water (35:65, v/v).[9]

-

Mobile Phase B: 5 mM ammonium acetate buffer (pH 3.0) in methanol/acetonitrile (30:30:40, v/v/v).[9]

-

-

Set the column temperature to 45°C.[9]

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer equipped with a turbo ion source operating in negative polarity.[9]

-

Monitor the following mass transitions in multiple reaction monitoring (MRM) mode:

-

4-Oxoretinoic acid: m/z 313.4 → 269.3[9]

-

This compound (Internal Standard): Adjust the parent and product ion m/z values to account for the three deuterium atoms.

-

-

Data acquisition and processing are performed using appropriate software to determine the peak area ratios of the analyte to the internal standard for quantification.[9]

-

Biological Activity and Signaling Pathway

Contrary to earlier beliefs that 4-oxo metabolites of retinoic acid are inactive catabolic end-products, recent studies have demonstrated their functional activity.[10] 4-Oxoretinoic acid exhibits significant transcriptional regulatory activity in human skin cells.[10] It plays a role in regulating gene expression, thereby influencing cellular processes like growth, differentiation, and inflammation.

4-Oxoretinoic acid, similar to all-trans retinoic acid (atRA), exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.[1][11]

Retinoic Acid Signaling Pathway

The binding of 4-Oxoretinoic acid to RARs initiates a cascade of events leading to the regulation of target gene expression.

Upon entering the nucleus, 4-Oxoretinoic acid binds to the Ligand-Binding Domain of RARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with Retinoid X Receptors (RXRs).[12] The RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12][13] This interaction modulates the transcription of these genes, resulting in altered protein expression and subsequent cellular responses, such as differentiation and proliferation.[12][14]

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.[15]

-

May cause cancer.[15]

-

May damage fertility or the unborn child.[15]

-

Toxic to aquatic life with long-lasting effects.[15]

Precautionary Measures:

-

Obtain special instructions before use.[16]

-

Do not handle until all safety precautions have been read and understood.[16]

-

Wash hands and any exposed skin thoroughly after handling.[16]

-

Do not eat, drink, or smoke when using this product.[15]

-

Use only outdoors or in a well-ventilated area.[16]

-

Wear protective gloves, protective clothing, and eye/face protection.[15]

-

Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]

-

Protect from direct sunlight.[16]

In case of exposure, follow standard first-aid procedures and seek medical advice.[15][16] All handling of retinoids should be conducted under yellow or red light to prevent degradation.[17]

References

- 1. Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vivanls.com [vivanls.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Oxoretinoic acid | C20H26O3 | CID 6437063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. repository.fit.edu [repository.fit.edu]

- 11. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 12. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxoretinoic acid-d3 physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and biological relevance of 4-Oxoretinoic acid-d3. This deuterated analog of 4-Oxoretinoic acid serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Core Physicochemical Properties

This compound is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices.[1]

Below is a summary of the known physicochemical properties. It is important to note that while data for the deuterated species is provided where available, some parameters are extrapolated from the non-deuterated (h3) analog and should be considered as such.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃D₃O₃ | [2] |

| Molecular Weight | 317.44 g/mol | [2] |

| Appearance | Yellow to orange solid | [3] |

| CAS Number | 1346606-26-5 (d3) | |

| 1352241-40-7 (all-trans-d3) | [2] | |

| 38030-57-8 (non-deuterated) | [4] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the non-deuterated analog is also not readily available. | |

| Boiling Point | Not available | ||

| Water Solubility | 0.0062 g/L | Predicted for non-deuterated form. | [5] |

| logP | 4.94 | Predicted for non-deuterated form. | [5] |

| pKa (Strongest Acidic) | 5 | Predicted for non-deuterated form. | [5] |

Table 3: Solubility Profile (Non-deuterated 4-Oxoretinoic acid)

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| DMSO | ~30 mg/mL (for 4-oxo isotretinoin) | [6] |

| Ethanol | ~15 mg/mL (for 4-oxo isotretinoin) | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, general methods for the synthesis of retinoic acid analogs, including isotopically labeled versions, can be adapted.

General Synthesis Approach

A common method for synthesizing retinoic acid analogs involves a Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain. For deuteration, a deuterated starting material, such as a deuterated phosphonium (B103445) salt or aldehyde, would be incorporated. A patented method for synthesizing retinoic acids describes the use of a Grignard reagent which can be adapted for deuteration by using a deuterated Grignard reagent.[7]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved through chromatographic techniques followed by crystallization.

-

Column Chromatography: The crude product is subjected to silica (B1680970) gel column chromatography. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used to separate the desired product from reaction byproducts.[7]

-

Crystallization: The purified product is then crystallized from a suitable solvent, such as methanol, to yield the final, high-purity compound.[7]

Analytical Methodology: LC-MS/MS for Quantification

This compound is primarily used as an internal standard for the accurate quantification of endogenous 4-Oxoretinoic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vivanls.com [vivanls.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Showing Compound 4-Oxo-retinoic acid (FDB023877) - FooDB [foodb.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Oxoretinoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Oxoretinoic acid-d3, a deuterated analog of a key metabolite of Vitamin A. This document details the synthetic strategy, experimental protocols, and requisite data for the preparation of this isotopically labeled compound, which is valuable for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays.

Introduction

4-Oxoretinoic acid is a significant oxidative metabolite of all-trans-retinoic acid (ATRA), a crucial signaling molecule involved in various biological processes, including cell differentiation, proliferation, and embryogenesis.[1][2][3][4] The introduction of a ketone group at the C4 position of the β-ionone ring is a key step in the catabolism of retinoic acid.[1] The deuterated analog, this compound, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking and quantification of this metabolite. This guide outlines a multi-step synthesis to obtain this valuable research compound.

Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy, beginning with the preparation of a deuterated β-ionone precursor. This is followed by the construction of the polyene side chain to form deuterated all-trans-retinoic acid, which is then oxidized to the final product.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Deuterated β-Ionone-d3

The introduction of the deuterium (B1214612) label is strategically performed at an early stage. While various methods for the deuteration of ketones exist, a common approach involves base-catalyzed exchange in the presence of a deuterium source.

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-ionone in a suitable solvent such as methanol-d4.

-

Deuteration: Add a catalytic amount of a base (e.g., sodium methoxide). The reaction mixture is then stirred at a specified temperature (e.g., reflux) for a period sufficient to achieve high deuterium incorporation at the C3 methyl groups adjacent to the ketone. The progress of the reaction should be monitored by 1H NMR spectroscopy by observing the disappearance of the corresponding proton signals.

-

Work-up: After completion, the reaction is quenched with D2O. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield deuterated β-ionone-d3.

Step 2: Synthesis of all-trans-Retinoic Acid-d3

The construction of the C20 backbone of retinoic acid is typically achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds.

Protocol:

-

Phosphonium (B103445) Salt Formation: The deuterated β-ionone-d3 is first converted into a C15-phosphonium salt. This multi-step process typically involves a Horner-Wadsworth-Emmons reaction or a similar olefination to introduce a two-carbon unit, followed by conversion to the corresponding phosphonium salt.

-

Wittig Reaction: The C15-phosphonium salt is then reacted with a suitable C5-aldehyde or ketone fragment under basic conditions (e.g., using a strong base like n-butyllithium or a milder base for stabilized ylides) in an anhydrous aprotic solvent (e.g., THF) at low temperature. This reaction couples the two fragments to form the full C20 backbone of retinoic acid.

-

Isomerization and Saponification: The product of the Wittig reaction is often a mixture of cis and trans isomers. To obtain the desired all-trans isomer, an isomerization step, for example, using iodine in a suitable solvent under light, may be necessary. The resulting ester is then saponified using a base like potassium hydroxide (B78521) in an alcoholic solvent to yield the carboxylic acid.

-

Purification: The crude all-trans-retinoic acid-d3 is purified by crystallization or column chromatography on silica (B1680970) gel.

Step 3: Oxidation of all-trans-Retinoic Acid-d3 to this compound

The final step involves the selective oxidation of the C4 position of the β-ionone ring.

Protocol:

-

Reaction Setup: Dissolve all-trans-retinoic acid-d3 in a suitable solvent system. Based on the work of Rosenberger, a mixture of solvents may be employed.

-

Oxidation: An oxidizing agent, such as manganese dioxide (MnO2) or other selective reagents, is added to the solution. The reaction is stirred at a controlled temperature, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the oxidant. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates based on analogous non-deuterated syntheses and may vary.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | β-Ionone | Deuterated β-Ionone-d3 | NaOMe, MeOD | >90 |

| 2 | Deuterated β-Ionone-d3 | all-trans-Retinoic Acid-d3 | C5-phosphonium salt, base | 60-80 |

| 3 | all-trans-Retinoic Acid-d3 | This compound | MnO2 | 50-70 |

Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position and extent of deuterium incorporation.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of the deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential chemical transformations. The logical relationship between the key steps can be visualized as follows:

References

4-Oxoretinoic Acid: A Comprehensive Technical Guide to its Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inert catabolite of all-trans-retinoic acid (atRA), 4-Oxoretinoic acid (4-oxo-RA) has emerged as a biologically active retinoid with significant and distinct cellular functions. This technical guide provides an in-depth exploration of the biological roles of 4-oxo-RA at the cellular level, focusing on its mechanism of action, impact on gene expression, and involvement in critical physiological processes. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of cellular biology, pharmacology, and drug development in their understanding and investigation of this important molecule.

Introduction

4-Oxoretinoic acid is a metabolite of vitamin A, formed through the oxidation of all-trans-retinoic acid by cytochrome P450 enzymes, primarily from the CYP26 family.[1][2] While initially viewed as a product of a catabolic pathway destined for elimination, compelling evidence now demonstrates that 4-oxo-RA possesses potent biological activity.[3][4] It exerts its effects by modulating gene transcription through binding to specific nuclear receptors, thereby influencing a wide array of cellular processes, including proliferation, differentiation, and embryonic development.[4][5][6] This guide will elucidate the current understanding of 4-oxo-RA's cellular functions, providing a foundational resource for its further study and potential therapeutic applications.

Metabolism and Synthesis

The cellular levels of retinoids are tightly regulated through a balance of synthesis and degradation. 4-Oxo-RA is a key player in this metabolic pathway.

-

Synthesis: All-trans-retinoic acid is converted to 4-hydroxyretinoic acid, which is then further oxidized to 4-oxoretinoic acid. This conversion is primarily catalyzed by the cytochrome P450 enzyme CYP26A1.[1][7] Other CYP isoforms, such as CYP1A1 and CYP3A7, can also contribute to its formation.[6]

-

Precursors: Besides atRA, 4-oxo-RA can also be generated from the precursor canthaxanthin.[7]

Below is a diagram illustrating the metabolic pathway leading to the synthesis of 4-Oxoretinoic acid.

Mechanism of Action: A Ligand for Retinoic Acid Receptors

The biological functions of 4-oxo-RA are mediated through its interaction with nuclear retinoic acid receptors (RARs).

4-Oxo-RA has been shown to bind to and activate RARα, RARβ, and RARγ.[6] However, unlike atRA and 9-cis-retinoic acid, it does not bind to or activate retinoid X receptors (RXRs).[8][9] The binding of 4-oxo-RA to an RAR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

The signaling pathway is depicted in the following diagram:

Biological Functions and Cellular Effects

4-Oxo-RA has been demonstrated to have significant effects on various cellular processes, highlighting its importance as a bioactive molecule.

Gene Expression Regulation

4-Oxo-RA exhibits potent and specific transcriptional regulatory activity. In human epidermal keratinocytes and dermal fibroblasts, it modulates the expression of a wide range of genes involved in the biotransformation of retinoids, corticosteroids, and antioxidants, as well as structural and transport proteins.[3][12] This activity is isomer-specific, indicating a nuanced role in cutaneous biology.[3][12]

Cell Proliferation and Differentiation

-

Inhibition of Proliferation: 4-Oxo-RA has been shown to inhibit the proliferation of normal human mammary epithelial cells and MCF-7 breast cancer cells.[6][13][14]

-

Induction of Differentiation and Proliferation: In a vitamin A-deficient mouse model, 4-oxo-RA is a potent inducer of the differentiation and subsequent proliferation of growth-arrested A spermatogonia, with an activity at least as potent as atRA.[15]

Embryonic Development

Contrary to its initial perception as an inactive metabolite, 4-oxo-RA is a highly active modulator of positional specification during early embryonic development.[4] It is also teratogenic to zebrafish embryos, with a reported EC50 of 8.1 nM.[6]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 4-Oxoretinoic acid.

Table 1: Receptor Binding and Activation

| Receptor Subtype | Assay Type | Value | Reference |

| RARα | Radioligand Binding (IC50) | 59 nM | [6] |

| RARβ | Radioligand Binding (IC50) | 50 nM | [6] |

| RARγ | Radioligand Binding (IC50) | 142 nM | [6] |

| RARα | Luciferase Reporter (EC50) | 33 nM | [6] |

| RARβ | Luciferase Reporter (EC50) | 8 nM | [6] |

| RARγ | Luciferase Reporter (EC50) | 89 nM | [6] |

Table 2: In Vitro Cellular Effects

| Cell Type | Effect | Concentration | Reference |

| Human Epidermal Keratinocytes | Increased cytokeratin 7 and 19 protein levels | 1 µM | [6] |

| MCF-7 Breast Cancer Cells | Inhibition of proliferation | 10-1,000 nM | [6] |

| Zebrafish Embryos | Teratogenicity (EC50) | 8.1 nM | [6] |

Table 3: In Vivo Effects

| Animal Model | Effect | Dose | Outcome | Reference |

| Vitamin A-Deficient Mice | Induction of A spermatogonia proliferation | 0.5 mg (injection) | 56 ± 3% BrdU labeling index at 24h | [15] |

Table 4: Physiological Concentrations in Human Plasma

| Isomer | Mean Concentration (ng/mL) | Reference |

| 13-cis-4-oxoretinoic acid | 3.68 ± 0.99 | [16] |

| all-trans-4-oxoretinoic acid | Low or not detectable | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-Oxoretinoic acid.

Quantification of 4-Oxoretinoic Acid by HPLC

This protocol is adapted for the quantification of 4-oxo-RA in plasma.

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Adjust the pH to 6.

-

Extract the retinoids with diethyl ether.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Detection: UV detection at 365 nm.

-

Quantification: Determine the concentration of 4-oxo-RA by comparing its peak area to that of the internal standard and a standard curve.

-

RAR Activation Luciferase Reporter Assay

This assay measures the ability of 4-oxo-RA to activate RARs.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., COS-7 or HEK293T) in appropriate media.

-

Co-transfect the cells with an expression vector for the desired RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

-

-

Treatment:

-

After transfection, treat the cells with varying concentrations of 4-oxo-RA or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of 4-oxo-RA to generate a dose-response curve and determine the EC50 value.

-

Gene Expression Analysis using cDNA Microarrays

This protocol outlines the general steps for analyzing changes in gene expression in cells treated with 4-oxo-RA.

-

Cell Treatment and RNA Isolation:

-

Culture cells (e.g., normal human epidermal keratinocytes) to the desired confluency.

-

Treat the cells with 4-oxo-RA (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol extraction).

-

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

During synthesis, incorporate fluorescently labeled nucleotides (e.g., Cy3-dUTP for the control sample and Cy5-dUTP for the treated sample).

-

-

Microarray Hybridization:

-

Combine the labeled cDNA from the control and treated samples.

-

Hybridize the mixture to a cDNA microarray slide overnight in a hybridization chamber.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove unbound cDNA.

-

Scan the slide using a microarray scanner to detect the fluorescence intensity of Cy3 and Cy5 at each spot.

-

-

Data Analysis:

-

Analyze the scanned image to quantify the fluorescence intensity for each spot.

-

Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the relative expression level.

-

Identify genes that are significantly up- or down-regulated in response to 4-oxo-RA treatment.

-

Proteomic Analysis by 2D Gel Electrophoresis and MALDI-MS

This protocol describes the analysis of protein expression changes in response to 4-oxo-RA.

-

Protein Extraction:

-

Treat cells with 4-oxo-RA as described for the microarray experiment.

-

Lyse the cells and extract the total protein.

-

-

Two-Dimensional Gel Electrophoresis (2D-PAGE):

-

First Dimension (Isoelectric Focusing - IEF): Separate the proteins based on their isoelectric point (pI) on an IEF strip.

-

Second Dimension (SDS-PAGE): Separate the proteins based on their molecular weight on an SDS-polyacrylamide gel.

-

-

Protein Visualization and Spot Excision:

-

Stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots.

-

Compare the 2D gels from control and treated samples to identify differentially expressed protein spots.

-

Excise the protein spots of interest from the gel.

-

-

In-Gel Digestion:

-

Destain the excised gel pieces.

-

Digest the proteins within the gel pieces with a protease (e.g., trypsin).

-

Extract the resulting peptides from the gel.

-

-

MALDI-MS Analysis:

-

Mix the extracted peptides with a matrix solution and spot onto a MALDI target plate.

-

Analyze the peptides using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint.

-

-

Protein Identification:

-

Search a protein database with the obtained peptide masses to identify the protein.

-

Conclusion

4-Oxoretinoic acid is a functionally active retinoid that plays a significant role in regulating gene expression and cellular behavior. Its ability to selectively activate RARs positions it as an important signaling molecule in various tissues. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the biological functions of 4-oxo-RA and explore its potential as a therapeutic agent. A deeper understanding of its unique activities, distinct from those of atRA, will be crucial for harnessing its full potential in medicine and biology.

References

- 1. youtube.com [youtube.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Accurate Measurement of Cell Number–Normalized Differential Gene Expression in Cells Treated With Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Periodic production of retinoic acid by meiotic and somatic cells coordinates four transitions in mouse spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Development of a screening assay to identify teratogenic and embryotoxic chemicals using the zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Identification from Two-dimensional Gel Electrophoresis Based on Peptide Mass Fingerprinting (PMF) Using a Benchtop MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. [PDF] Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. | Semantic Scholar [semanticscholar.org]

- 16. econtent.hogrefe.com [econtent.hogrefe.com]

4-Oxoretinoic Acid: A Biologically Active Metabolite of All-Trans-Retinoic Acid with Implications for Research and Drug Development

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Historically considered an inactive catabolite, 4-oxoretinoic acid (4-oxoRA) has emerged as a functionally significant metabolite of all-trans-retinoic acid (atRA). This technical guide provides a comprehensive overview of the biosynthesis, biological activity, and signaling pathways of 4-oxoRA. It also offers detailed experimental protocols for its study, catering to researchers in cellular biology, pharmacology, and drug development. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams. This guide underscores the importance of considering 4-oxoRA as an active retinoid in toxicological and pharmacological assessments.

Introduction

All-trans-retinoic acid (atRA), a derivative of vitamin A, is a critical signaling molecule that regulates a myriad of physiological processes, including embryonic development, cell differentiation, and immune function.[1] Its therapeutic applications, particularly in oncology and dermatology, are well-established. The metabolic fate of atRA is a crucial determinant of its biological activity and therapeutic efficacy. While initially believed to be a terminal inactivation step, the oxidation of atRA to 4-oxoretinoic acid (4-oxoRA) is now understood to yield a metabolite with significant biological activity.[1][2] This guide delves into the core aspects of 4-oxoRA as a metabolite of atRA, providing a technical resource for the scientific community.

Biosynthesis of 4-Oxoretinoic Acid

The conversion of atRA to 4-oxoRA is a two-step enzymatic process primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes.

Step 1: Hydroxylation of all-trans-Retinoic Acid

The initial and rate-limiting step is the hydroxylation of atRA at the 4-position of the β-ionone ring to form 4-hydroxyretinoic acid (4-OH-RA). This reaction is catalyzed by CYP26 enzymes, with CYP26A1 being a prominent isoform.[3]

Step 2: Oxidation of 4-Hydroxyretinoic Acid

Subsequently, 4-OH-RA is oxidized to 4-oxoRA. This step is also thought to be mediated by dehydrogenase enzymes.

The metabolic pathway from atRA to 4-oxoRA is depicted in the following diagram:

Key Enzymes and Their Kinetics

The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary catalysts for atRA hydroxylation.[3] These enzymes exhibit high affinity for atRA. The kinetic parameters for the formation of 4-OH-RA from atRA by human CYP26A1 and CYP26B1 are summarized in the table below.

| Enzyme | Km (nM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP26A1 | ~50 | ~10 | [4] |

| CYP26B1 | ~19 | ~0.8 | [4] |

| Table 1: Kinetic parameters for the formation of 4-hydroxy-retinoic acid from all-trans-retinoic acid by CYP26 enzymes. |

Biological Activity and Signaling Pathway

Contrary to its initial classification as an inactive metabolite, 4-oxoRA demonstrates significant biological activity, primarily through its interaction with retinoic acid receptors (RARs).

Interaction with Retinoic Acid Receptors (RARs)

4-oxoRA can bind to and activate all three RAR subtypes (RARα, RARβ, and RARγ), which are ligand-inducible transcription factors.[1][2] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The signaling pathway of 4-oxoRA is illustrated below:

Comparative Potency with all-trans-Retinoic Acid

The potency of 4-oxoRA in activating RARs is comparable to, and in some cases greater than, that of atRA. The half-maximal effective concentrations (EC50) for the activation of RAR subtypes by 4-oxoRA and atRA are presented in the following table.

| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) | Reference |

| 4-Oxoretinoic Acid | 33 | 8 | 89 | [2][6] |

| all-trans-Retinoic Acid | 169 | 9 | 2 | [2] |

| Table 2: Comparative EC50 values of 4-oxoretinoic acid and all-trans-retinoic acid for RAR activation. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 4-oxoRA.

In Vitro Metabolism of all-trans-Retinoic Acid using Liver Microsomes

This protocol is designed to assess the conversion of atRA to its metabolites, including 4-oxoRA, in a controlled in vitro system.

Materials:

-

Human or rodent liver microsomes

-

all-trans-Retinoic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (typically 0.2-1 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add atRA (typically 1-10 µM final concentration) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Quantification of 4-Oxoretinoic Acid by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of 4-oxoRA in biological matrices.

Sample Preparation (from cell culture or microsomal incubation):

-

Extraction: To the supernatant from the metabolism assay (or cell lysate), add a larger volume of a nonpolar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).[7]

-

Phase Separation: Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., methanol (B129727)/water mixture).

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for 4-oxoRA and the internal standard.

RAR Activation Luciferase Reporter Assay

This cell-based assay measures the ability of 4-oxoRA to activate RAR-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

RAR expression vector (for the desired subtype)

-

RARE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

4-Oxoretinoic acid and all-trans-retinoic acid

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Co-transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of 4-oxoRA or atRA. Include a vehicle control.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

Gene Expression Analysis by RT-qPCR

This protocol details the measurement of changes in the expression of RAR target genes in response to 4-oxoRA treatment.

Procedure:

-

Cell Treatment: Treat cultured cells with 4-oxoRA or atRA for a specified duration.

-

RNA Isolation: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target gene(s) and a reference gene (e.g., GAPDH, ACTB).

-

Cycling Conditions (Typical):

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the metabolism and activity of atRA and 4-oxoRA.

Conclusion

The recognition of 4-oxoretinoic acid as a biologically active metabolite of all-trans-retinoic acid necessitates a paradigm shift in the study of retinoid pharmacology and toxicology. Its ability to activate retinoic acid receptors with a potency comparable to its parent compound highlights its potential contribution to the overall biological effects attributed to atRA. For researchers and drug development professionals, it is imperative to consider the formation and activity of 4-oxoRA in preclinical and clinical studies. The experimental protocols and quantitative data provided in this guide offer a robust framework for the comprehensive investigation of this important retinoid metabolite. Further research into the specific gene targets and physiological roles of 4-oxoRA will undoubtedly provide deeper insights into retinoid signaling and may unveil new therapeutic opportunities.

References

- 1. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of a highly specific retinoic acid-4-hydroxylase (CYP26A1) enzyme and all-trans-retinoic acid metabolism in human intestinal, liver, endothelial, and acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The In Vivo Metabolic Journey of 4-Oxoretinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid (4-oxo-RA) is a major in vivo metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A, and its isomer 13-cis-retinoic acid (isotretinoin), a widely used therapeutic agent. Initially considered an inactive catabolite destined for elimination, emerging evidence suggests that 4-oxo-RA possesses significant biological activity, including the ability to bind to and activate retinoic acid receptors (RARs). Understanding the metabolic fate of 4-oxo-RA is therefore crucial for elucidating its physiological roles and for the development of retinoid-based therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolism of 4-oxoretinoic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Metabolic Pathways of 4-Oxoretinoic Acid

The metabolism of 4-oxoretinoic acid is intricately linked to the catabolism of its parent retinoids, atRA and 13-cis-RA. The formation and subsequent biotransformation of 4-oxo-RA involve a series of enzymatic reactions primarily occurring in the liver.

Formation of 4-Oxoretinoic Acid

The oxidation of retinoic acid at the C4 position of the β-ionone ring is the primary pathway for its catabolism and leads to the formation of 4-hydroxy-retinoic acid (4-OH-RA), which is then further oxidized to 4-oxo-RA. This process is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, particularly the CYP26 and CYP3A subfamilies.

-

CYP26 Enzymes: CYP26A1 and CYP26B1 are the key enzymes responsible for the 4-hydroxylation of atRA.[1] These enzymes are highly specific for atRA and play a critical role in regulating its intracellular concentration.

-

CYP3A Enzymes: CYP3A4 is also involved in the 4-hydroxylation of both atRA and 13-cis-RA.[2] This enzyme is particularly important in the metabolism of xenobiotics and plays a significant role in the clearance of therapeutic retinoids.

The conversion of 4-OH-RA to 4-oxo-RA is catalyzed by cellular dehydrogenases.

Further Metabolism and Elimination

Contrary to earlier beliefs, 4-oxo-RA is not an inert end-product. It undergoes further metabolic transformations, primarily through conjugation reactions, to facilitate its elimination from the body.

-

Glucuronidation: 4-oxoretinoic acid can be conjugated with glucuronic acid to form 4-oxo-retinoyl-β-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolite, aiding its excretion. 4-oxo-13-cis-retinoyl glucuronide has been identified as a major metabolite of isotretinoin (B22099) in humans.[2][3]

-

Biliary Excretion: Glucuronidated and other polar metabolites of 4-oxo-RA are actively transported into the bile for elimination in the feces. Studies in rats have shown that a significant portion of administered retinoids is excreted via the biliary route.[4][5] A novel taurine (B1682933) conjugate of a 4-oxo-retinoic acid metabolite has also been identified in rat bile, suggesting a complex pattern of biliary metabolism.[4]

-

Urinary Excretion: While biliary excretion is a major route, a smaller proportion of 4-oxo-RA metabolites is eliminated through the kidneys in the urine.[6]

The following diagram illustrates the central metabolic pathway of 4-oxoretinoic acid.

Quantitative Data on 4-Oxoretinoic Acid Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of 4-oxoretinoic acid and its precursors in vivo.

Table 1: Pharmacokinetic Parameters of all-trans-4-Oxoretinoic Acid in Cynomolgus Monkeys Following a Single Intravenous Dose of 0.25 mg/kg.

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 11 ± 2 min | [7] |

| Total Body Clearance (CL) | 4-fold higher than atRA | [7] |

| Volume of Distribution (Vd) | < 30% in central compartment | [7] |

Table 2: Pharmacokinetic Parameters of 13-cis-4-Oxoretinoic Acid in Cynomolgus Monkeys Following a Single Intravenous Dose of 0.25 mg/kg.

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 837 min | [7] |

Table 3: Plasma Concentrations of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Children with Neuroblastoma.

| Analyte | Concentration (Day 14, Course 2) | Reference |

| 13-cis-Retinoic Acid | 2.83 ± 1.44 µM | [8] |

| 4-oxo-13-cis-Retinoic Acid | 4.67 ± 3.17 µM | [8] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the in vivo study of 4-oxoretinoic acid metabolism.

Animal Models and Dosing

-

Species: Rats and monkeys are frequently used animal models for studying retinoid metabolism due to their physiological similarities to humans in this aspect.

-

Dosing: For pharmacokinetic studies, a single intravenous or oral dose is typically administered. For metabolic profiling, animals may receive single or multiple doses of radiolabeled or unlabeled retinoids.

Sample Collection

-

Blood: Serial blood samples are collected at various time points post-dosing to determine the plasma concentration-time profile of the parent compound and its metabolites.

-

Tissues: At the end of the study, various tissues such as the liver, kidney, lung, and adipose tissue are collected to assess the tissue distribution of the retinoids.[9][10]

-

Bile, Urine, and Feces: To investigate the excretion pathways, bile, urine, and feces are collected over a specified period.[4][5][6]

Analytical Methods

The quantification of 4-oxoretinoic acid and other retinoids in biological matrices requires sensitive and specific analytical methods due to their low endogenous concentrations and susceptibility to degradation.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a widely used technique for the separation and quantification of retinoids. Reversed-phase HPLC is the most common mode used.

-

Sample Preparation: Biological samples are typically subjected to liquid-liquid extraction (e.g., with hexane (B92381) or diethyl ether) or solid-phase extraction to isolate the retinoids and remove interfering substances.[11]

-

Chromatographic Conditions:

-

Column: C18 columns are most frequently used.[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

-

Detection: UV detection at a wavelength of approximately 340-360 nm is used for quantification.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the method of choice for quantifying low levels of retinoids in complex biological matrices.

-

Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.

-

Instrumentation: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for selective and sensitive detection.[1][2]

The following diagram outlines a typical experimental workflow for studying the in vivo metabolism of 4-oxoretinoic acid.

Conclusion

The in vivo metabolic fate of 4-oxoretinoic acid is a dynamic process involving its formation from parent retinoids by CYP enzymes, followed by further biotransformation, primarily through glucuronidation, and subsequent elimination via biliary and urinary excretion. The recognition that 4-oxo-RA is not merely an inactive catabolite but a biologically active molecule underscores the importance of fully characterizing its metabolic pathways and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate role of 4-oxoretinoic acid in health and disease, and to inform the development of novel retinoid-based therapies with improved efficacy and safety profiles.

References

- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biliary metabolites of all-trans-retinoic acid in the rat: isolation and identification of a novel polar metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of isotretinoin. Biliary excretion of isotretinoin glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HEPATIC METABOLISM OF RETINOIDS AND DISEASE ASSOCIATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic Acid: A Key Regulator of Lung Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoid Homeostatic Gene Expression in Liver, Lung and Kidney: Ontogeny and Response to Vitamin A-Retinoic Acid (VARA) Supplementation from Birth to Adult Age | PLOS One [journals.plos.org]

- 11. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Oxoretinoic Acid in Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 4-oxoretinoic acid (4-oxo-RA), a major metabolite of all-trans retinoic acid (atRA), in the intricate process of keratinocyte differentiation. Historically considered an inactive catabolite, recent evidence demonstrates that 4-oxo-RA is a biologically active retinoid with potent transcriptional regulatory activities in human keratinocytes.[1][2] This document synthesizes current knowledge, presenting quantitative data on its interaction with nuclear receptors, its impact on key differentiation markers, and detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers in dermatology, cosmetology, and drug development exploring the therapeutic potential of retinoids.

Introduction: Retinoid Metabolism and Keratinocyte Differentiation

Keratinocyte differentiation is a highly regulated process essential for the formation of the protective epidermal barrier. Retinoids, derivatives of vitamin A, are critical modulators of this process. All-trans retinoic acid (atRA), the most biologically active endogenous retinoid, governs keratinocyte proliferation and differentiation by activating nuclear retinoic acid receptors (RARs).

The intracellular concentration of atRA is tightly controlled through a balance of its synthesis from retinol (B82714) and its catabolism. The cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1, play a crucial role in atRA homeostasis by hydroxylating it to form metabolites such as 4-hydroxy-RA, which is then further oxidized to 4-oxo-RA. While initially viewed as a pathway for inactivation and clearance, studies have revealed that 4-oxo-RA retains significant biological activity and can potently regulate gene expression in keratinocytes.[1][2]

Mechanism of Action: Interaction with Nuclear Receptors

The biological effects of 4-oxo-RA, like other retinoids, are primarily mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Binding Affinity for Retinoic Acid Receptors (RARs)

Competitive binding assays have demonstrated that 4-oxo-RA can directly bind to all three RAR isoforms (α, β, and γ) with considerable affinity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-oxo-RA for each RAR isoform.

| Receptor Isoform | IC50 (nM) of 4-Oxoretinoic Acid |

| RARα | 59 |

| RARβ | 50 |

| RARγ | 142 |

Table 1: Binding Affinity of 4-Oxoretinoic Acid to RAR Isoforms. Data represents the concentration of 4-oxo-RA required to displace 50% of a radiolabeled ligand in competitive binding assays.

Transcriptional Activation of RARs

Beyond binding, 4-oxo-RA is a potent activator of RAR-mediated gene transcription. Reporter gene assays in COS-7 cells co-transfected with RAR expression vectors and a RARE-luciferase reporter plasmid have quantified the transcriptional activity of 4-oxo-RA. The following table presents the half-maximal effective concentrations (EC50) for the transcriptional activation of each RAR isoform by 4-oxo-RA.

| Receptor Isoform | EC50 (nM) of 4-Oxoretinoic Acid |

| RARα | 33 |

| RARβ | 8 |

| RARγ | 89 |

Table 2: Transcriptional Activation of RAR Isoforms by 4-Oxoretinoic Acid. Data represents the concentration of 4-oxo-RA required to achieve 50% of the maximal luciferase reporter gene activation.

Notably, 4-oxo-RA demonstrates a higher potency for activating RARβ compared to atRA in some contexts, suggesting it may have a distinct physiological role.

Interaction with Retinoid X Receptors (RXRs)

Current evidence suggests that 4-oxo-RA does not significantly bind to or activate RXRs. This selectivity for RARs distinguishes it from 9-cis-retinoic acid, which is a ligand for both RARs and RXRs.

Signaling Pathway of 4-Oxoretinoic Acid in Keratinocytes

The signaling cascade initiated by 4-oxo-RA in keratinocytes follows the canonical retinoid pathway.

Caption: Signaling pathway of 4-oxoretinoic acid in keratinocytes.

Effects on Keratinocyte Differentiation Markers

Retinoids are known to modulate the expression of a suite of genes that are critical for the sequential stages of keratinocyte differentiation. While extensive quantitative data specifically for 4-oxo-RA is still emerging, studies on atRA provide a strong basis for its expected effects. Retinoic acid, in general, has been shown to suppress the expression of late differentiation markers.

-

Loricrin and Filaggrin: These are key proteins in the formation of the cornified envelope, the outermost layer of the epidermis. Retinoic acid treatment of reconstituted human skin cultures has been shown to abolish the expression of loricrin mRNA and protein.[3] Similarly, both the synthesis of profilaggrin (the precursor to filaggrin) and its conversion to filaggrin are negatively regulated by retinoic acid.[4]

-

Involucrin (B1238512): Another important component of the cornified envelope. The effect of retinoids on involucrin expression appears to be less pronounced compared to loricrin.[5]

-

Transglutaminase (TGM): This enzyme is responsible for cross-linking the proteins of the cornified envelope. Retinoids have been shown to inhibit the activity of transglutaminase in keratinocytes.[6]

Further quantitative studies are required to delineate the precise dose-dependent effects of 4-oxo-RA on these and other differentiation markers.

Experimental Protocols

Primary Human Keratinocyte Culture and Differentiation

This protocol outlines the isolation and culture of primary human keratinocytes from skin biopsies, followed by the induction of differentiation.

Caption: Workflow for primary keratinocyte culture and differentiation.

Methodology:

-

Tissue Digestion: Skin biopsies are incubated in a dispase solution overnight at 4°C to separate the epidermis from the dermis. The epidermis is then treated with trypsin to release individual keratinocytes.

-

Cell Culture: Isolated keratinocytes are cultured in a specialized keratinocyte growth medium with low calcium concentration to promote proliferation and prevent premature differentiation.

-

Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to >1 mM. This "calcium switch" mimics the physiological environment of the suprabasal epidermal layers.

-

4-Oxoretinoic Acid Treatment: Differentiated or differentiating keratinocyte cultures are treated with varying concentrations of 4-oxo-RA for specific time periods to assess its effects.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol details the steps for quantifying the mRNA levels of keratinocyte differentiation markers.

Methodology:

-

RNA Extraction: Total RNA is extracted from cultured keratinocytes using a suitable kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

RT-qPCR: The cDNA is used as a template for PCR with primers specific for target genes (e.g., LOR, FLG, IVL, TGM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of specific proteins in keratinocyte lysates.

Methodology:

-

Protein Extraction: Keratinocytes are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Loricrin, anti-Filaggrin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Quantification: The signal is detected using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry software.

RAR/RXR Competitive Binding Assay

This protocol is used to determine the binding affinity of 4-oxo-RA to RAR and RXR isoforms.

Methodology:

-

Receptor Preparation: Nuclear extracts containing the RAR or RXR isoforms are prepared from transfected cells or purified recombinant proteins are used.

-

Competition Reaction: A constant concentration of a radiolabeled retinoid (e.g., [³H]-atRA for RARs) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 4-oxo-RA.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of bound radioligand against the concentration of 4-oxo-RA.

Conclusion and Future Directions

4-Oxoretinoic acid is an endogenously produced, active metabolite of atRA that plays a significant role in modulating keratinocyte differentiation. Its ability to bind and activate RARs with high affinity underscores its importance in the retinoid signaling pathway. While it is established that retinoids, in general, can suppress the expression of late differentiation markers, there is a compelling need for further research to provide specific quantitative data on the dose- and time-dependent effects of 4-oxo-RA on key proteins like loricrin, filaggrin, and transglutaminase in human keratinocytes.

Future investigations should focus on:

-

Quantitative Proteomics and Transcriptomics: To obtain a global and unbiased view of the changes in the keratinocyte proteome and transcriptome in response to 4-oxo-RA.

-

In Vivo Studies: To validate the in vitro findings and to understand the physiological relevance of 4-oxo-RA in the context of the entire skin.

-

Structure-Activity Relationship Studies: To design synthetic retinoids based on the 4-oxo-RA scaffold with improved therapeutic indices for the treatment of skin disorders characterized by abnormal keratinization.

A deeper understanding of the biological functions of 4-oxo-RA will undoubtedly open new avenues for the development of novel and more targeted retinoid-based therapies for a variety of dermatological conditions.

References

- 1. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of loricrin is negatively controlled by retinoic acid in human epidermis reconstructed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Filaggrin production by cultured human epidermal keratinocytes and its regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid suppression of loricrin expression in reconstituted human skin cultured at the liquid-air interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of transglutaminase activity in rabbit tracheal epithelial cells. Regulation by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Deuterated Retinoids: A Technical Guide to a Novel Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of cytotoxic bisretinoid adducts, such as N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE) is a key pathological feature of Stargardt disease and a significant contributor to age-related macular degeneration (AMD). These vitamin A dimers are byproducts of the visual cycle and their progressive buildup leads to RPE and photoreceptor cell death, culminating in vision loss. Deuterated retinoids, a novel class of therapeutic agents, have been developed to address this underlying cause. By selectively replacing hydrogen atoms with deuterium (B1214612) at key positions on the vitamin A molecule, the rate of dimerization is significantly slowed due to the kinetic isotope effect. This innovative approach aims to reduce the formation of toxic bisretinoids without interfering with the normal visual cycle, offering a promising therapeutic strategy for these debilitating retinal diseases. This guide provides an in-depth overview of the discovery, mechanism of action, and clinical significance of deuterated retinoids, with a primary focus on the lead compound, gildeuretinol acetate (B1210297) (ALK-001).

The Discovery and Rationale for Deuterated Retinoids

The journey to the development of deuterated retinoids began with the understanding of the molecular basis of certain retinal degenerative diseases. Stargardt disease, the most common inherited macular dystrophy, is caused by mutations in the ABCA4 gene.[1] The ABCA4 protein is crucial for clearing all-trans-retinal (B13868) from photoreceptor outer segments.[1] Its dysfunction leads to an accumulation of all-trans-retinal, which then reacts with phosphatidylethanolamine (B1630911) to form toxic bisretinoids like A2E.[2][3] These lipofuscin components accumulate in the RPE, causing cellular damage and eventual vision loss.[4]

The central hypothesis behind deuterated retinoids is that slowing down the rate-limiting step in the formation of these toxic dimers could prevent their accumulation and halt disease progression. The formation of vitamin A dimers involves the abstraction of a hydrogen atom from the C20 position of vitamin A.[5] By replacing the hydrogen atoms at this position with deuterium, a stable, non-radioactive isotope of hydrogen, the carbon-deuterium (C-D) bond becomes stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes it more difficult to abstract the atom, thereby slowing down the dimerization reaction.[6] This phenomenon is known as the kinetic isotope effect.

The lead deuterated retinoid, gildeuretinol acetate (also known as ALK-001 or C20-D3-retinyl acetate), was designed to be a replacement for natural vitamin A.[4][7] Taken orally, it is intended to substitute the body's vitamin A pool with a less reactive form, thus reducing the rate of A2E formation without disrupting the essential visual cycle.[7][8]

Mechanism of Action

The primary mechanism of action of deuterated retinoids is the slowing of vitamin A dimerization. In vitro studies have shown that deuteration at the C20 position can slow the formation of vitamin A dimers by 4- to 5-fold.[9] This targeted modification does not interfere with the normal physiological functions of vitamin A in the visual cycle, such as its conversion to 11-cis-retinal, the chromophore essential for vision.[10]

The proposed mechanism is illustrated in the following signaling pathway diagram:

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of deuterated retinoids, particularly gildeuretinol acetate, have been evaluated in both preclinical models and human clinical trials.

Preclinical Data

In preclinical studies using animal models of Stargardt disease (e.g., Abca4-/- mice), administration of C20-D3-vitamin A has been shown to significantly reduce the accumulation of A2E and prevent retinal degeneration.

| Parameter | Animal Model | Treatment | Result | Reference |

| A2E and iso-A2E Levels | Abca4-/-/Bco2-/- mice | Zeaxanthin supplementation | 63.2% and 71.3% reduction, respectively | [11] |

| A2E and iso-A2E Levels | Abca4-/-/Bco2-/- mice | Lutein supplementation | 33.0% and 43.3% reduction, respectively | [12] |

| Hepatic Retinyl Esters | Wild-type rodents | C20-D3-vitamin A (5x normal diet) for 1 month | 33% replacement with deuterated form | [13] |

| A2E Biosynthesis | Wild-type rodents | C20-D3-vitamin A | ~50% reduction | [13] |

Clinical Data: Pharmacokinetics (Phase 1)

A Phase 1 study in healthy adults evaluated the safety and pharmacokinetics of gildeuretinol acetate at various daily doses for 28 days.

| Dose | Mean Plasma Retinol at Baseline (ng/mL) | Mean % Replacement with Gildeuretinol at 4 Weeks |

| 2 mg/day | 419 - 576 | Dose-dependent increase |

| 3.5 mg/day | 419 - 576 | Dose-dependent increase |

| 5 mg/day | 419 - 576 | Dose-dependent increase |

| 7 mg/day | 419 - 576 | Dose-dependent increase |

| 10 mg/day | 419 - 576 | Dose-dependent increase |

| 14 mg/day | 419 - 576 | 79% |

| Data from a Phase 1 study in 37 healthy adults.[7] |

Clinical Data: Efficacy in Stargardt Disease (TEASE Trials)

The TEASE clinical trial program has evaluated gildeuretinol in patients with Stargardt disease at various stages.

| Trial | Patient Population | Primary Endpoint | Result | p-value | Reference |

| TEASE-1 | 50 patients with late-stage Stargardt disease | Growth rate of retinal atrophic lesions (square root) | 21.6% reduction vs. untreated | <0.001 | [14] |

| Growth rate of retinal atrophic lesions (untransformed area) | 29.5% reduction vs. untreated | <0.001 | [14] | ||

| TEASE-3 | 5 patients with early-stage Stargardt disease | Disease progression | No progression for up to 7 years | N/A (Open-label) | [14] |

Clinical Data: Efficacy in Geographic Atrophy (SAGA Trial)

The SAGA study assessed gildeuretinol for the treatment of geographic atrophy (GA) secondary to AMD.

| Trial | Patient Population | Primary/Secondary Endpoint | Result | p-value | Reference |

| SAGA | 198 patients with GA secondary to AMD | GA lesion growth rate (0-24 months) | 13.4% reduction vs. placebo | 0.075 | [4][15] |

| GA lesion growth rate (6-24 months) | 15.3% reduction vs. placebo | 0.047 | [4][15] | ||

| Change in Low Luminance Visual Acuity (LLVA) at 24 months | 4.4 fewer letters lost vs. placebo | 0.031 | [4][15] | ||

| Change in Best Corrected Visual Acuity (BCVA) at 24 months | 3.3 fewer letters lost vs. placebo | 0.099 | [4][15] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of deuterated retinoids.

Synthesis of C20-D3-Retinyl Acetate (Illustrative)

While the exact industrial synthesis of gildeuretinol acetate is proprietary, a general approach for synthesizing deuterated retinoids can be outlined based on established organic chemistry principles and patent literature.

Protocol Outline:

-

Preparation of Deuterated C5 Building Block: A C5-aldehyde containing the deuterated methyl group (corresponding to C20) is synthesized. This can be achieved by using deuterated starting materials, such as deuterated acetone (B3395972) or methyl iodide, in a multi-step synthesis.

-

Preparation of C15-Phosphonium Salt: Starting from β-ionone, a C15-phosphonium salt is prepared through a series of reactions, including chain elongation and phosphonium (B103445) salt formation.

-

Wittig Reaction: The deuterated C5-aldehyde is coupled with the C15-phosphonium salt via a Wittig reaction to form the C20 carbon skeleton of the retinoid with the deuterium label at the C20 position. This yields C20-D3-retinal.

-

Reduction: The resulting C20-D3-retinal is reduced to C20-D3-retinol using a reducing agent such as sodium borohydride.

-

Acetylation: The C20-D3-retinol is then acetylated using acetic anhydride (B1165640) in the presence of a base to yield the final product, C20-D3-retinyl acetate.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

In Vitro Vitamin A Dimerization Assay (General Protocol)

This assay is designed to measure the rate of vitamin A dimerization in a controlled in vitro setting.

Materials:

-

All-trans-retinal

-

Phosphatidylethanolamine (PE)

-

Organic solvent (e.g., ethanol (B145695) or chloroform/methanol mixture)

-

Reaction buffer (e.g., phosphate-buffered saline)

-

High-performance liquid chromatography (HPLC) system with a UV-Vis detector

Procedure:

-

Preparation of Reactants: Prepare stock solutions of all-trans-retinal and PE in an appropriate organic solvent.

-